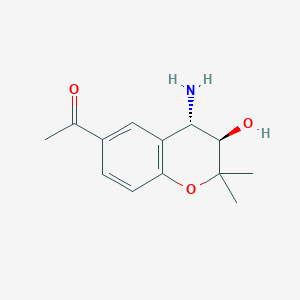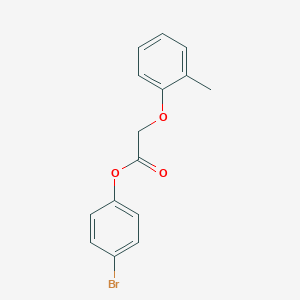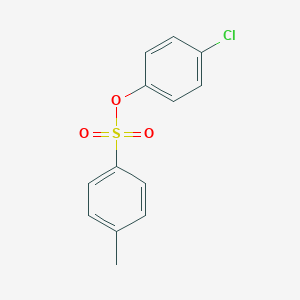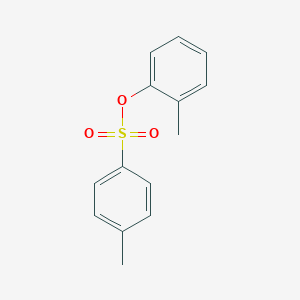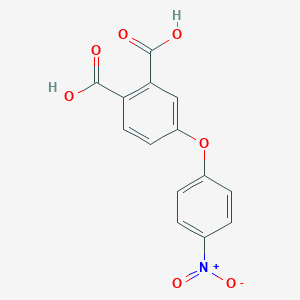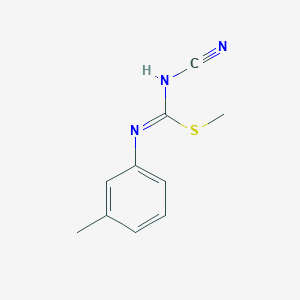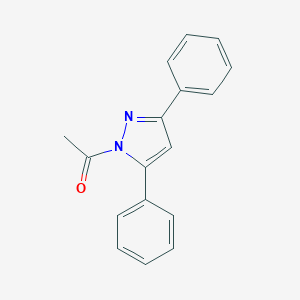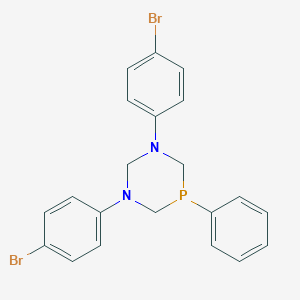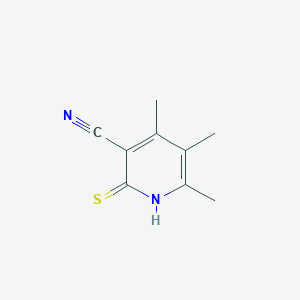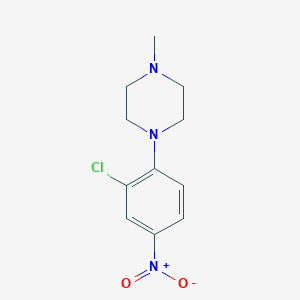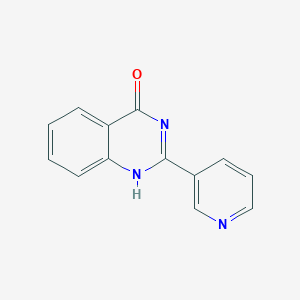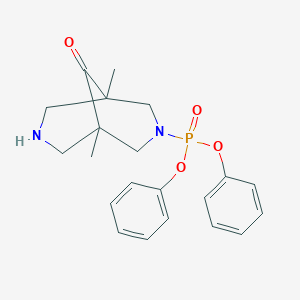
1,5-Dimethyl-3-(diphenoxyphosphoryl)-9-oxo-3,7-diazabicyclo(3.3.1)nonane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,5-Dimethyl-3-(diphenoxyphosphoryl)-9-oxo-3,7-diazabicyclo(3.3.1)nonane, also known as DIPN, is a bicyclic compound that has been widely studied for its potential applications in various scientific fields. DIPN is a unique compound due to its structure, which contains both a bicyclic ring system and a phosphorylated amine group.
Applications De Recherche Scientifique
1,5-Dimethyl-3-(diphenoxyphosphoryl)-9-oxo-3,7-diazabicyclo(3.3.1)nonane has been studied for its potential applications in various scientific fields, including medicinal chemistry, chemical biology, and materials science. In medicinal chemistry, 1,5-Dimethyl-3-(diphenoxyphosphoryl)-9-oxo-3,7-diazabicyclo(3.3.1)nonane has been investigated for its potential as an anti-cancer agent due to its ability to inhibit the activity of the enzyme thymidylate synthase. In chemical biology, 1,5-Dimethyl-3-(diphenoxyphosphoryl)-9-oxo-3,7-diazabicyclo(3.3.1)nonane has been used as a probe to study protein-ligand interactions and enzyme mechanisms. In materials science, 1,5-Dimethyl-3-(diphenoxyphosphoryl)-9-oxo-3,7-diazabicyclo(3.3.1)nonane has been explored for its potential as a building block for the synthesis of novel materials.
Mécanisme D'action
The mechanism of action of 1,5-Dimethyl-3-(diphenoxyphosphoryl)-9-oxo-3,7-diazabicyclo(3.3.1)nonane is related to its ability to inhibit the activity of thymidylate synthase, an enzyme that is essential for DNA synthesis. 1,5-Dimethyl-3-(diphenoxyphosphoryl)-9-oxo-3,7-diazabicyclo(3.3.1)nonane binds to the active site of thymidylate synthase and prevents the enzyme from converting deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP). This inhibition leads to a decrease in the production of dTMP, which ultimately results in decreased DNA synthesis.
Effets Biochimiques Et Physiologiques
1,5-Dimethyl-3-(diphenoxyphosphoryl)-9-oxo-3,7-diazabicyclo(3.3.1)nonane has been shown to have both biochemical and physiological effects. In biochemical studies, 1,5-Dimethyl-3-(diphenoxyphosphoryl)-9-oxo-3,7-diazabicyclo(3.3.1)nonane has been found to inhibit the activity of thymidylate synthase with an IC50 value of approximately 0.5 μM. In physiological studies, 1,5-Dimethyl-3-(diphenoxyphosphoryl)-9-oxo-3,7-diazabicyclo(3.3.1)nonane has been found to have anti-cancer activity in vitro against a variety of cancer cell lines, including breast, lung, and colon cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1,5-Dimethyl-3-(diphenoxyphosphoryl)-9-oxo-3,7-diazabicyclo(3.3.1)nonane in lab experiments is its ability to selectively inhibit the activity of thymidylate synthase, which makes it a useful tool for studying the role of this enzyme in various biological processes. However, one limitation of using 1,5-Dimethyl-3-(diphenoxyphosphoryl)-9-oxo-3,7-diazabicyclo(3.3.1)nonane is its toxicity, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for research on 1,5-Dimethyl-3-(diphenoxyphosphoryl)-9-oxo-3,7-diazabicyclo(3.3.1)nonane. One area of research could focus on the development of more potent and selective inhibitors of thymidylate synthase based on the structure of 1,5-Dimethyl-3-(diphenoxyphosphoryl)-9-oxo-3,7-diazabicyclo(3.3.1)nonane. Another area of research could explore the use of 1,5-Dimethyl-3-(diphenoxyphosphoryl)-9-oxo-3,7-diazabicyclo(3.3.1)nonane as a building block for the synthesis of novel materials with unique properties. Additionally, further studies could investigate the potential of 1,5-Dimethyl-3-(diphenoxyphosphoryl)-9-oxo-3,7-diazabicyclo(3.3.1)nonane as an anti-cancer agent in vivo and its potential use in combination with other anti-cancer drugs.
Méthodes De Synthèse
The synthesis of 1,5-Dimethyl-3-(diphenoxyphosphoryl)-9-oxo-3,7-diazabicyclo(3.3.1)nonane involves the reaction of 1,5-dimethyl-3-oxo-2,6-diphenyl-2,3,6,7-tetrahydro-1H-purine with diphenyl chlorophosphate. The reaction is typically carried out in the presence of a base such as triethylamine and an organic solvent such as dichloromethane. The resulting product is then purified using column chromatography to obtain pure 1,5-Dimethyl-3-(diphenoxyphosphoryl)-9-oxo-3,7-diazabicyclo(3.3.1)nonane.
Propriétés
Numéro CAS |
172881-96-8 |
|---|---|
Nom du produit |
1,5-Dimethyl-3-(diphenoxyphosphoryl)-9-oxo-3,7-diazabicyclo(3.3.1)nonane |
Formule moléculaire |
C21H25N2O4P |
Poids moléculaire |
400.4 g/mol |
Nom IUPAC |
3-diphenoxyphosphoryl-1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one |
InChI |
InChI=1S/C21H25N2O4P/c1-20-13-22-14-21(2,19(20)24)16-23(15-20)28(25,26-17-9-5-3-6-10-17)27-18-11-7-4-8-12-18/h3-12,22H,13-16H2,1-2H3 |
Clé InChI |
DTXRUNJMFKOIDA-UHFFFAOYSA-N |
SMILES |
CC12CNCC(C1=O)(CN(C2)P(=O)(OC3=CC=CC=C3)OC4=CC=CC=C4)C |
SMILES canonique |
CC12CNCC(C1=O)(CN(C2)P(=O)(OC3=CC=CC=C3)OC4=CC=CC=C4)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3,5-Dimethyl-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B188361.png)
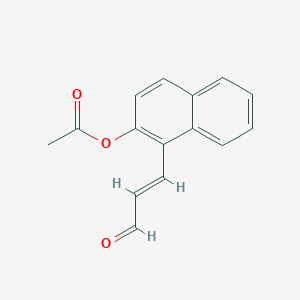
![1-Benzyl-4-aza-1-azoniabicyclo[2.2.2]octane](/img/structure/B188363.png)
